
Sumanirole
Übersicht
Beschreibung
Sumanirole, also known as PNU-95,666, is a highly selective dopamine D2 receptor full agonist. It was initially developed for the treatment of Parkinson’s disease and restless leg syndrome. Although it has never been approved for medical use, it remains a valuable tool compound for basic research to identify neurobiological mechanisms based on dopamine D2-linked pathways .
Vorbereitungsmethoden
The synthesis of sumanirole involves several steps, starting from 8-hydroxyquinoline. The basic skeleton is constructed and elaborated to the key tricyclic intermediate. Further elaboration affords a 1,2-amino alcohol, which is converted to an aziridine by a new process. Finally, dissolving metal reduction to open the aziridine and protecting group removal affords this compound . Industrial production methods have not been widely documented due to its limited use in clinical settings.
Analyse Chemischer Reaktionen
Sumanirole durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.
Reduktion: Die Reduktion von this compound beinhaltet die Umwandlung von Aziridin-Zwischenprodukten in das Endprodukt.
Substitution: Substitutionsreaktionen können am Stickstoffatom im Imidazoquinolinring auftreten.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease
Sumanirole has shown significant efficacy in various animal models of Parkinson's disease:
- Locomotor Activity : In reserpinized rats, this compound increased horizontal locomotor activity at doses greater than 12.5 micromol/kg, demonstrating its potential to counteract motor deficits associated with dopamine hypofunction .
- Rotational Behavior : In unilateral 6-hydroxydopamine-lesioned rats, this compound induced sustained rotational behavior, indicating its effectiveness in restoring dopaminergic function .
- Clinical Trials : Although clinical development was halted by Pfizer due to insufficient differentiation from existing therapies, this compound was tested in early and advanced Parkinson's disease patients, revealing insights into its pharmacokinetics and safety profile .
Neurobiological Mechanisms
This compound serves as a critical compound for exploring neurobiological mechanisms linked to dopamine D2 receptors. Its use in research has facilitated the understanding of receptor-specific pathways and their implications in various neurological conditions .
Pharmacokinetics and Drug Interaction Studies
Research indicates that this compound has a favorable pharmacokinetic profile with minimal risk of clinically significant drug-drug interactions. Population pharmacokinetic models have been developed to assess its absorption and elimination characteristics in patients receiving concurrent treatments for Parkinson's disease .
Efficacy Comparison with Other Agonists
In comparative studies, this compound was evaluated alongside other dopamine agonists like ropinirole and levodopa:
- A study highlighted the safety and tolerability of this compound compared to placebo and ropinirole, emphasizing its potential as an adjunctive therapy in managing non-motor symptoms of Parkinson's disease .
- Another investigation focused on the effects of this compound on prepulse inhibition (PPI) in rats, providing insights into its influence on sensory processing and motor control mechanisms .
Wirkmechanismus
Sumanirole exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to various physiological responses, including the modulation of neurotransmitter release and neuronal firing rates. The high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) allows for targeted studies on D2 receptor-linked pathways .
Vergleich Mit ähnlichen Verbindungen
Sumanirole ist aufgrund seiner hohen Spezifität für den Dopamin-D2-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:
Ropinirol: Ein weiterer Dopamin-Agonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird.
Quinpirol: Ein Dopamin-D2/D3-Rezeptor-Agonist, der in der Forschung zur Untersuchung der Funktionen von Dopamin-Rezeptoren eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner mehr als 200-fachen Selektivität für den D2-Rezeptorsubtyp im Vergleich zu anderen Dopamin-Rezeptorsubtypen, was es zu einem wertvollen Werkzeug für spezifische neurobiologische Studien macht .
Biologische Aktivität
Sumanirole is a novel compound that has garnered significant attention due to its selective agonistic activity at the dopamine D2 receptor (D2R). This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and implications for therapeutic applications, particularly in the context of Parkinson's disease and other dopamine-related disorders.
Overview of this compound
This compound, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is recognized for its high selectivity for the D2 receptor subtype. In radioligand binding assays, it exhibits over 200-fold selectivity for D2 receptors compared to other dopamine receptor subtypes . This selectivity is critical for its therapeutic potential, as it minimizes off-target effects that can lead to adverse reactions.
In Vitro and In Vivo Activity
This compound demonstrates robust agonistic properties in both in vitro and in vivo settings. It has been shown to have effective EC50 values ranging from 17 to 75 nM in cell-based assays, indicating its potency as a D2 receptor agonist . In animal models, this compound has been observed to elevate striatal acetylcholine levels and reduce plasma prolactin levels significantly. For instance, in studies involving rats, it exhibited an effective dose (ED50) of 12.1 μmol/kg when administered intraperitoneally .
Effects on Motor Activity
Research indicates that this compound enhances locomotor activity in animal models of Parkinson's disease. In reserpinized rats, it produced a significant increase in horizontal activity at doses ≥12.5 μmol/kg subcutaneously. Furthermore, in unilateral 6-hydroxydopamine-lesioned rats, this compound induced pronounced rotational behavior, outperforming other tested agonists . These findings suggest that this compound may offer substantial benefits in restoring motor function in dopamine-deficient states.
Structure-Activity Relationships (SAR)
Recent studies have focused on the SAR of this compound to identify modifications that enhance its efficacy and selectivity. The development of bivalent ligands based on the this compound pharmacophore has shown promise in selectively activating G-protein signaling pathways while minimizing β-arrestin recruitment . This biased agonism is crucial for developing therapeutics that target specific receptor pathways associated with desired therapeutic outcomes while reducing side effects.
Key Findings from SAR Studies
- Substitutions at N-1 and N-5 Positions : Variations at these positions have been shown to influence agonist efficacy for cAMP inhibition mediated by G-proteins. For example, compounds with specific substitutions demonstrated enhanced selectivity and potency towards D2R without significantly activating β-arrestin pathways .
- Bivalent Ligands : The design of bivalent ligands incorporating the this compound scaffold has led to the identification of new leads with selective G-protein biased agonism. These compounds exhibit EC50 values in the subnanomolar range, indicating their potential as highly effective therapeutics .
Case Studies and Clinical Implications
Several case studies highlight the clinical relevance of this compound in treating conditions characterized by dopaminergic dysfunction:
- Parkinson's Disease : In clinical settings, this compound has shown efficacy in improving disability scores and locomotor activities in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned monkeys. This suggests potential applicability in human Parkinson's disease treatment protocols .
- Dopamine Hypofunction Disorders : this compound's ability to selectively activate D2 receptors positions it as a candidate for addressing various dopamine-related disorders beyond Parkinson's disease, including schizophrenia and depression where dopaminergic signaling is impaired .
Eigenschaften
IUPAC Name |
(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSNTNMEFVBDT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870144 | |
Record name | Sumanirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Parkinson's disease results from degeneration of the dopaminergic cells in the substantia nigra. Several dopamine receptor agonists have been used as antiparkinsonian therapy. Sumanirole is a dopamine receptor agonist with a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes. | |
Record name | Sumanirole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
179386-43-7 | |
Record name | Sumanirole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179386-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sumanirole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sumanirole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sumanirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUMANIROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.